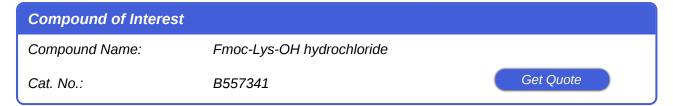


# Fmoc-Lys-OH Hydrochloride: A Comprehensive Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth overview of **Fmoc-Lys-OH hydrochloride**, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant biological pathways.

## **Core Chemical Properties**

**Fmoc-Lys-OH hydrochloride**, chemically known as  $N\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride, is a widely utilized amino acid derivative in peptide chemistry. Its key characteristics are summarized below.



Property	Value	References
CAS Number	139262-23-0	[1][2][3]
Molecular Weight	404.89 g/mol	[2][3][4]
Molecular Formula	C21H24N2O4·HCl	[1][2]
Appearance	White to off-white crystalline solid or powder.	[1]
Purity	Typically ≥98-99% by HPLC.	
Storage Conditions	Store sealed, protected from moisture and light at 2–8°C.	[1]

## Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-Lys-OH hydrochloride** is as a fundamental component in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides.[5] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the  $\alpha$ -amino group of lysine, preventing unwanted reactions during peptide chain elongation.[6] This protection is crucial for the stepwise and controlled assembly of amino acids into a desired peptide sequence.

The Fmoc group is notably base-labile, allowing for its removal under mild conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF). This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a key advantage of the Fmoc/tBu strategy in SPPS.

### **Experimental Protocol: Fmoc Deprotection**

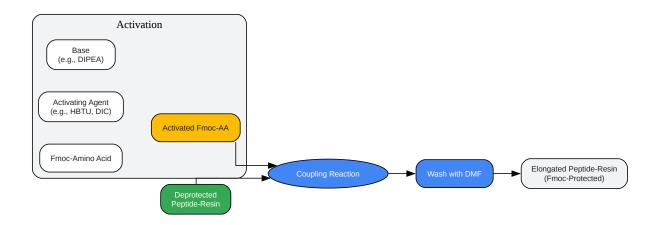
A standard protocol for the removal of the Fmoc group from the N-terminus of a resin-bound peptide is as follows:

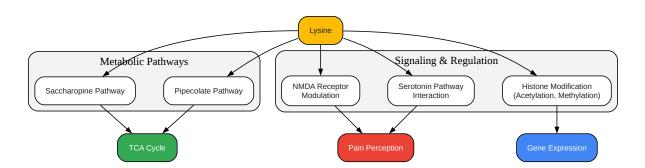
 Resin Washing: The peptide-resin is washed multiple times with DMF to remove residual reagents and byproducts from the previous coupling step.



- Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes) to cleave the Fmoc group.[7] This step is often repeated to ensure complete deprotection.
- Washing: Following deprotection, the resin is thoroughly washed again with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.









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